

# G0775: A Technical Guide to a Novel Gram-Negative Antibiotic

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Compound of Interest		
Compound Name:	G0775	
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This document provides an in-depth overview of the novel antibiotic **G0775**, a promising candidate in the fight against multidrug-resistant (MDR) Gram-negative bacteria. **G0775** is a synthetically optimized derivative of the arylomycin class of natural products, engineered for potent, broad-spectrum activity. For the first time in over 50 years, a new class of antibiotics with efficacy against these challenging pathogens may be on the horizon.[1]

#### **Core Mechanism of Action**

**G0775** exerts its bactericidal effects by targeting a novel essential enzyme: the bacterial type I signal peptidase (SPase), also known as LepB.[2][3][4] This enzyme is critical for bacterial survival as it is responsible for the terminal step in protein secretion, cleaving signal peptides from proteins that are translocated across the cell membrane.[5][6]

The mechanism is twofold:

- Competitive Binding: The macrocyclic core of G0775 mimics the natural substrate of SPase, binding to the active site. An alanine residue within the G0775 macrocycle occupies the P3 position of the Ala-X-Ala recognition motif of the enzyme.[7]
- Covalent Inhibition: Unlike its natural precursors, G0775 possesses a 2-aminoacetonitrile
   "warhead".[3] This group forms an irreversible covalent bond with the catalytic lysine residue



(Lys146) of the SPase active site.[3][8][9] This unprecedented molecular mechanism leads to potent and durable inhibition of the enzyme's function.

This unique mode of action allows **G0775** to circumvent existing and common mechanisms of antibiotic resistance.[2][10]

## **Quantitative Data: In Vitro and In Vivo Efficacy**

**G0775** has demonstrated significant potency against a wide range of Gram-negative pathogens, including clinical isolates with multidrug resistance.

Table 1: In Vitro Activity of G0775 (Minimum Inhibitory

**Concentration - MIC)** 

Bacterial Species	MIC Range (μg/mL)	Notes
Gram-Negative Species (8 different)	0.125 - 2	General activity against a panel of species.[1]
Escherichia coli (MDR clinical isolates)	≤0.25 (for 90% of 49 isolates)	High potency against a large number of resistant strains.[1]
Klebsiella pneumoniae (MDR clinical isolates)	≤0.25 (for 90% of 49 isolates)	High potency against a large number of resistant strains.[1]
Acinetobacter baumannii (MDR strains)	≤4 (for 16 strains)	Effective against this notoriously difficult-to-treat pathogen.[1][3]
Pseudomonas aeruginosa (MDR strains)	≤16 (for 12 strains)	Demonstrates activity against another challenging nosocomial pathogen.[1][3]

# **Table 2: Target Affinity and In Vivo Efficacy**



Parameter	Value / Result	Model System
Target Affinity (KI)	0.44 nM	Binding affinity to LepB.[3]
Thigh Infection Model	Reduced bacterial loads	Mouse models with E. coli, K. pneumoniae, P. aeruginosa, or A. baumannii.[1]
Lung Infection Model	Decreased bacterial loads	Mouse model with K. pneumoniae.[1]
Peritonitis Model	Increased survival	Mouse model of K. pneumoniae infection.[1]

## **Key Experimental Protocols**

The mechanism and efficacy of **G0775** were elucidated through a series of key experiments. The methodologies are summarized below.

### **Minimum Inhibitory Concentration (MIC) Determination**

- Protocol: Broth microdilution method following Clinical and Laboratory Standards Institute
   (CLSI) guidelines. Bacteria are grown in cation-adjusted Mueller-Hinton broth. A serial
   dilution of G0775 is prepared in 96-well plates. Bacterial inoculum is added to each well to a
   final concentration of ~5 x 105 CFU/mL. Plates are incubated at 37°C for 18-24 hours. The
   MIC is determined as the lowest concentration of G0775 that completely inhibits visible
   bacterial growth.
- Purpose: To quantify the in vitro potency of the antibiotic against a panel of bacterial strains.

### **Generation and Mapping of Resistant Mutants**

Protocol: High-density bacterial cultures (E. coli or other relevant species) are plated on agar containing G0775 at concentrations 4-8 times the MIC. Colonies that grow after incubation are isolated as resistant mutants. To identify the genetic basis of resistance, whole-genome sequencing is performed on the resistant isolates and compared to the parental strain's genome. Mutations are confirmed through co-crystallography of G0775 with the mutated target protein (LepB).[3]



 Purpose: To confirm the on-target activity of G0775 and identify potential resistance mechanisms. Resistance mapped to mutations in the lepB gene confirms it as the primary target.[3]

### In Vivo Efficacy Models

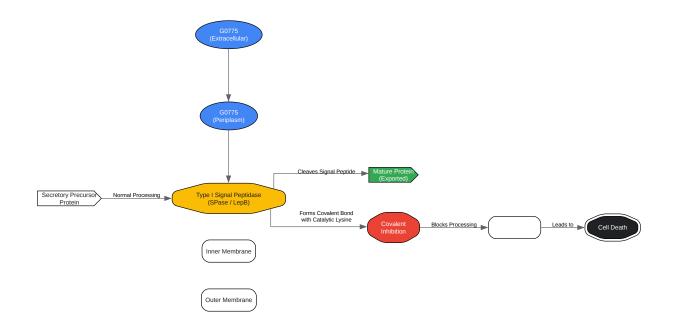
- Neutropenic Thigh Infection Model: Mice are rendered neutropenic via cyclophosphamide injections. A defined inoculum of a bacterial pathogen is injected into the thigh muscle.
   G0775 or a vehicle control is administered at specified time points (e.g., subcutaneously or intravenously). After a set duration (e.g., 24 hours), mice are euthanized, and the thigh muscle is homogenized to quantify the bacterial load (CFU/g of tissue). A significant reduction in CFU compared to the vehicle control indicates efficacy.[3]
- Purpose: To assess the antibiotic's ability to control a localized infection in an immunocompromised host.

### **Transposon Sequencing (Tn-Seq)**

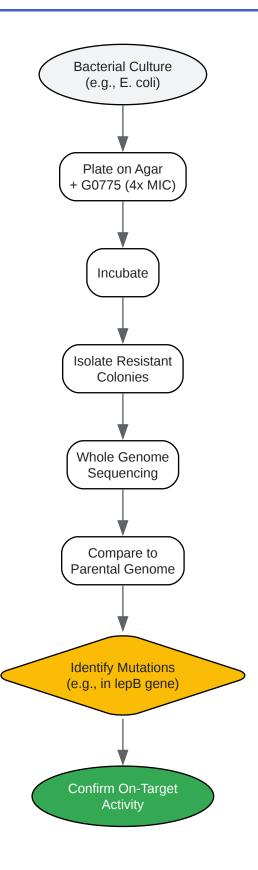
- Protocol: A transposon library, containing a large population of bacteria with random transposon insertions throughout their genomes, is created. This library includes both inactivation and upregulation mutants. The library is exposed to a sub-lethal concentration of G0775. After a period of growth, genomic DNA is extracted, and the regions flanking the transposon insertions are sequenced using next-generation sequencing. The frequency of each mutant in the treated population is compared to an untreated control.[5][11]
- Purpose: To perform a genome-wide screen to identify genes and pathways that, when
  disrupted, either sensitize the bacteria to G0775 or confer resistance. This can confirm the
  drug's target and reveal synergistic opportunities or new resistance mechanisms.[5][11]

# Visualized Pathways and Workflows Mechanism of Action Pathway

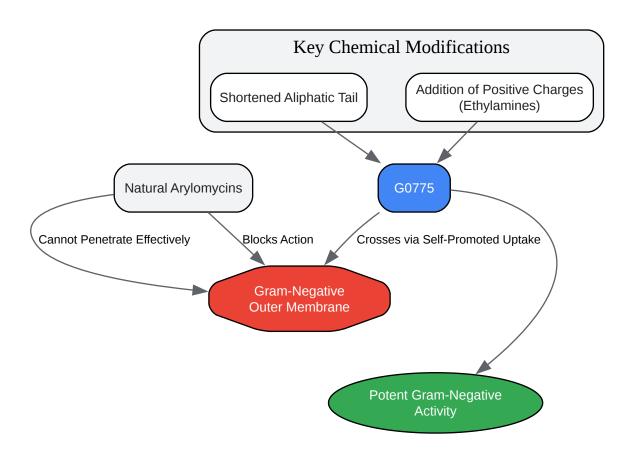












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